molecular formula C17H19NO3 B11839003 N-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-leucine CAS No. 13173-98-3

N-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-leucine

Cat. No.: B11839003
CAS No.: 13173-98-3
M. Wt: 285.34 g/mol
InChI Key: DSRUNLXEJPBYQD-HNNXBMFYSA-N
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Description

(S)-2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)-4-methylpentanoic acid is a complex organic compound with a unique structure that includes a naphthalene ring, a methylene bridge, and an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)-4-methylpentanoic acid typically involves a multi-step process. One common method is the condensation reaction between 2-hydroxynaphthaldehyde and an amino acid derivative under reflux conditions in ethanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)-4-methylpentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quaternary ammonium cations.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

(S)-2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)-4-methylpentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to nuclear receptors, leading to the regulation of gene expression . This interaction can result in various biological effects, including modulation of metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)-4-methylpentanoic acid is unique due to its specific structural features, such as the naphthalene ring and the methylene bridge

Properties

CAS No.

13173-98-3

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

(2S)-2-[(2-hydroxynaphthalen-1-yl)methylideneamino]-4-methylpentanoic acid

InChI

InChI=1S/C17H19NO3/c1-11(2)9-15(17(20)21)18-10-14-13-6-4-3-5-12(13)7-8-16(14)19/h3-8,10-11,15,19H,9H2,1-2H3,(H,20,21)/t15-/m0/s1

InChI Key

DSRUNLXEJPBYQD-HNNXBMFYSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N=CC1=C(C=CC2=CC=CC=C21)O

Canonical SMILES

CC(C)CC(C(=O)O)N=CC1=C(C=CC2=CC=CC=C21)O

Origin of Product

United States

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